BRL 44408 is a synthetic compound classified as a potent and selective α2A-adrenoceptor antagonist. [, , , , , , , , , , , , , , , , , , , , , , , , , , , , , ] Its primary role in scientific research is to investigate the function and pharmacology of α2A-adrenoceptors, particularly in the central and peripheral nervous systems. [, , , , , , , , , , , , , , , , , , , , , , , , , , , , , ]
Future Directions
Developing More Selective α2A-Adrenoceptor Antagonists: Despite its selectivity, BRL 44408 also exhibits some affinity for other receptors, including 5-HT1A receptors. [] Designing even more selective α2A-adrenoceptor antagonists would allow for a more precise investigation of their physiological and pathophysiological roles.
Related Compounds
Clonidine
Compound Description: Clonidine is a non-selective α2-adrenoceptor agonist widely used for its analgesic and antihypertensive properties. It acts by stimulating α2-adrenoceptors in the central nervous system, reducing sympathetic outflow.
Relevance: Clonidine's pharmacological effects are often used as a point of comparison to understand the activity profile of BRL 44408. Several studies use clonidine to induce effects that are then examined for reversal or modification by BRL 44408, highlighting the antagonistic relationship between the two compounds at α2A-adrenoceptors .
ARC 239
Compound Description: ARC 239 (2-[2[4-(o-methoxyphenyl)piperazin-1-yl] ethyl]-4,4-dimethyl-1,3-(2H,4H)-isoquinolinedione) is an α2-adrenoceptor antagonist with selectivity for the α2B/C subtypes .
Relevance: ARC 239 is frequently used in conjunction with BRL 44408 to differentiate the roles of α2A-adrenoceptors from α2B/C subtypes in various physiological processes . This comparative approach helps elucidate the specific receptor subtypes targeted by BRL 44408.
Idazoxan
Compound Description: Idazoxan is a potent and selective α2-adrenoceptor antagonist, exhibiting relatively balanced affinity for all three α2-adrenoceptor subtypes (α2A, α2B, and α2C) .
Relevance: Idazoxan serves as a valuable tool in research involving α2-adrenoceptors. Its use in studies often precedes or complements the application of more selective antagonists like BRL 44408, allowing researchers to first establish the involvement of α2-adrenoceptors in a given process before further dissecting the contributions of specific subtypes .
Rauwolscine
Compound Description: Rauwolscine is another α2-adrenoceptor antagonist that exhibits a higher affinity for α2B- and α2C-adrenoceptors compared to the α2A subtype .
Relevance: The use of rauwolscine in research often intersects with that of BRL 44408, particularly when investigating the relative contributions of different α2-adrenoceptor subtypes in mediating specific physiological responses .
Yohimbine
Compound Description: Yohimbine is a non-selective antagonist of α2-adrenoceptors, exhibiting affinity for all three subtypes (α2A, α2B, and α2C) . It is often used to investigate the role of α2-adrenoceptors in various physiological processes.
Relevance: Yohimbine is frequently employed in research to broadly block α2-adrenoceptors. This allows for a general assessment of their involvement in a given process, which can then be followed by investigations using more selective antagonists like BRL 44408 to pinpoint the specific subtype responsible for observed effects .
UK-14,304
Compound Description: UK-14,304 is a selective α2-adrenoceptor agonist , meaning it preferentially binds to and activates α2-adrenoceptors. It is a useful tool for studying the effects of activating these receptors in various tissues and systems.
Relevance: UK-14,304's actions are often studied in conjunction with BRL 44408 to understand the specific role of α2A-adrenoceptors. By comparing the effects of UK-14,304 alone and in the presence of BRL 44408, researchers can identify responses that are specifically mediated by the α2A subtype .
Oxymetazoline
Compound Description: Oxymetazoline is an α2-adrenoceptor agonist with selectivity for the α2D subtype , the rat homologue of the human α2A subtype. It is known to act as a partial agonist at α2B/C-adrenoceptors.
Relevance: The pharmacological profile of oxymetazoline, particularly its selectivity for the α2D subtype, makes it a useful tool for investigating the role of α2A-adrenoceptors in animal models. Its actions are often studied in comparison to BRL 44408 to confirm the involvement of the α2A subtype in mediating observed effects .
Guanfacine
Compound Description: Guanfacine is a selective α2A-adrenoceptor agonist , known to have some affinity for the α2B subtype as well. It is used clinically for its antihypertensive and ADHD treatment properties.
Relevance: Guanfacine's selectivity for α2A-adrenoceptors makes it a useful tool for studying the physiological functions of this receptor subtype. Its effects are often compared to those of BRL 44408, providing further evidence for the involvement of α2A-adrenoceptors in various processes .
BRL 41992
Compound Description: BRL 41992 is an α2-adrenoceptor antagonist with some selectivity for the α2B subtype .
Relevance: BRL 41992 is used in research to investigate the role of α2B-adrenoceptors, and its activity profile is often contrasted with that of BRL 44408 to confirm the specific subtype targeted by the latter compound .
WB-4101
Compound Description: WB-4101 (2-([2,6-dimethoxyphenoxyethyl]aminomethyl)-1,4-benzodioxane) is an α1-adrenoceptor antagonist with selectivity for the α1A and α1D subtypes . It is used to investigate the role of these receptor subtypes in various physiological processes.
Relevance: WB-4101 is used in conjunction with BRL 44408 to distinguish the contribution of α1-adrenoceptor subtypes from that of α2A-adrenoceptors. By selectively blocking α1A and α1D subtypes, WB-4101 helps isolate the effects mediated specifically through α2A-adrenoceptors, clarifying the role of BRL 44408 in those processes .
MK-912
Compound Description: MK-912 is a selective antagonist of the α2C-adrenoceptor subtype . It is a useful tool for dissecting the role of α2C-adrenoceptors from other α2-adrenoceptor subtypes.
Relevance: MK-912 is often employed alongside BRL 44408 to differentiate the contributions of α2A and α2C-adrenoceptors in various physiological processes . This comparative approach helps delineate the specific receptor subtypes targeted by BRL 44408 and understand their distinct roles.
RX 821002
Compound Description: RX 821002 is a high-affinity α2A-adrenoceptor antagonist that displays high selectivity over other alpha-adrenoceptor subtypes.
JP-1302
Compound Description: JP 1302 is a selective α2C-adrenoceptor antagonist . Its high selectivity for the α2C subtype makes it a valuable tool for differentiating the roles of α2C-adrenoceptors from other subtypes.
Relevance: Similar to MK-912, JP-1302 is often employed alongside BRL 44408 to discriminate between the roles of α2A and α2C-adrenoceptors in mediating specific physiological responses . This comparative approach helps confirm the involvement of α2A-adrenoceptors in observed effects.
Spiroxatrine
Compound Description: Spiroxatrine is an α2-adrenoceptor antagonist with higher affinity for α2B/C-adrenoceptors compared to the α2A subtype .
Relevance: Spiroxatrine is used alongside BRL 44408 in research to differentiate the roles of α2A-adrenoceptors from α2B/C subtypes in various physiological processes, aiding in the understanding of their specific functions .
Guanabenz
Compound Description: Guanabenz is a selective α2A-adrenoceptor agonist, exhibiting a preference for the α2A subtype over other subtypes . It is used clinically as an antihypertensive agent.
Relevance: Guanabenz's selectivity for α2A-adrenoceptors makes it a valuable tool for studying the physiological functions of this receptor subtype. Its effects are often compared to those of BRL 44408, providing further evidence for the involvement of α2A-adrenoceptors in various physiological and pathological processes .
Source and Classification
BRL 44408 is derived from the field of medicinal chemistry, specifically targeting adrenergic receptors, which play a crucial role in neurotransmitter regulation. Its chemical classification identifies it as an alpha-2A adrenergic receptor antagonist, with a notable selectivity profile (K_i = 1.7 nM for alpha-2A and 144.5 nM for alpha-2B receptors) . The compound is often referenced in studies focused on neuropharmacology and psychopharmacology due to its effects on neurotransmitter systems.
Synthesis Analysis
The synthesis of BRL 44408 involves several steps typical of organic synthesis in medicinal chemistry. While specific proprietary methods may not be publicly detailed, general approaches include:
Starting Materials: The synthesis begins with readily available aromatic compounds that can undergo functionalization.
Functionalization: Key steps involve electrophilic aromatic substitution or nucleophilic addition to introduce necessary functional groups that confer activity at the alpha-2A adrenergic receptor.
Purification: After synthesis, the product is purified using techniques such as recrystallization or chromatography to ensure high purity for biological testing.
Technical parameters such as temperature, reaction time, and solvent choice are optimized to enhance yield and selectivity during the synthesis process.
Molecular Structure Analysis
The molecular structure of BRL 44408 can be described by its core components:
Chemical Formula: C19H22N2O3
Molecular Weight: Approximately 314.39 g/mol
Structural Features: The compound features a complex arrangement that includes aromatic rings and nitrogen-containing groups, which are critical for its interaction with adrenergic receptors.
The three-dimensional conformation of BRL 44408 allows it to fit into the binding site of the alpha-2A adrenergic receptor effectively, facilitating its antagonistic action.
Chemical Reactions Analysis
BRL 44408 primarily undergoes substitution reactions due to the presence of reactive functional groups within its structure. These reactions can include:
Nucleophilic Substitution: Involving the replacement of leaving groups by nucleophiles, which can modify the pharmacological profile.
Electrophilic Reactions: These may occur under certain conditions, allowing further functionalization that could enhance selectivity or potency.
Understanding these reactions is essential for developing derivatives that might improve therapeutic efficacy or reduce side effects .
Mechanism of Action
The mechanism of action for BRL 44408 centers around its role as an antagonist at the alpha-2A adrenergic receptor:
Receptor Binding: Upon administration, BRL 44408 binds selectively to the alpha-2A adrenergic receptor, blocking its activation by endogenous catecholamines like norepinephrine.
Neurotransmitter Release: This antagonism leads to increased release of norepinephrine and dopamine in various brain regions, notably the medial prefrontal cortex, while not significantly affecting serotonin levels .
Behavioral Effects: The resultant increase in norepinephrine and dopamine correlates with observed antidepressant-like behaviors in preclinical models, such as reduced immobility in forced swim tests .
Physical and Chemical Properties Analysis
BRL 44408 exhibits several important physical and chemical properties:
These properties are crucial for formulation development and determining suitable routes of administration.
Applications
BRL 44408 has several promising applications in scientific research:
Psychiatric Research: Its potential as an antidepressant makes it valuable for studies aimed at understanding mood disorders and their treatment.
Pain Management: The analgesic properties suggest utility in developing new pain relief medications that target specific neurotransmitter systems without common side effects associated with traditional analgesics.
Neuroscience Studies: As a tool compound, BRL 44408 can help elucidate the roles of adrenergic receptors in various neurological conditions.
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.